molecular formula C22H24N2O4 B2600374 N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-dimethoxybenzamide CAS No. 851096-10-1

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-dimethoxybenzamide

Cat. No.: B2600374
CAS No.: 851096-10-1
M. Wt: 380.444
InChI Key: DBPCCKDBDHCWSW-UHFFFAOYSA-N
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Description

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-dimethoxybenzamide is a synthetic organic compound It is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the ethyl linker and the benzamide group. Key steps may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Ethyl Linker: This step may involve alkylation reactions using ethyl halides under basic conditions.

    Formation of the Benzamide Moiety: The final step involves the coupling of the quinoline derivative with 3,5-dimethoxybenzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxy derivatives of the quinoline core.

    Substitution: Halogenated or nitrated derivatives of the benzamide moiety.

Scientific Research Applications

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline core’s ability to emit light upon excitation.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria and cancer.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in critical biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar aromatic properties.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial with a similar mechanism of action.

Uniqueness

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-dimethoxybenzamide is unique due to the presence of both the quinoline core and the benzamide moiety, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-13-7-16-9-15(22(26)24-20(16)8-14(13)2)5-6-23-21(25)17-10-18(27-3)12-19(11-17)28-4/h7-12H,5-6H2,1-4H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPCCKDBDHCWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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